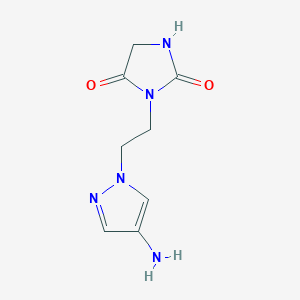
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that combines the structural features of both imidazolidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazolidine and pyrazole moieties endows it with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable pyrazole derivative. One common method is the condensation reaction between imidazolidine-2,4-dione and 4-amino-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or water at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkylated or acylated products.
科学研究应用
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique pharmacological profile.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione: A core structure in many biologically active compounds.
4-Amino-1H-pyrazole: A precursor in the synthesis of various heterocyclic compounds.
Pyrazolidine-3,5-dione: Another heterocyclic compound with potential biological activities.
Uniqueness
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is unique due to the combination of imidazolidine and pyrazole rings in its structure. This dual functionality provides it with distinct chemical reactivity and biological properties compared to its individual components. The presence of both amino and imidazolidine groups allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C8H11N5O2 |
|---|---|
分子量 |
209.21 g/mol |
IUPAC 名称 |
3-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H11N5O2/c9-6-3-11-12(5-6)1-2-13-7(14)4-10-8(13)15/h3,5H,1-2,4,9H2,(H,10,15) |
InChI 键 |
HCEKFTNLZIUACH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1)CCN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


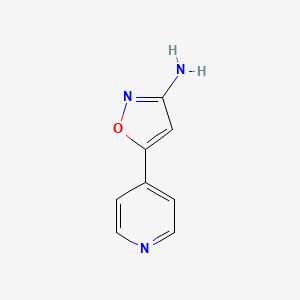
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
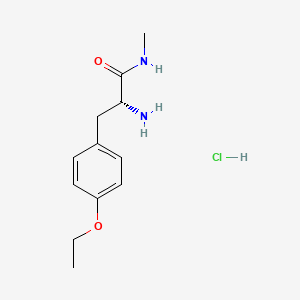
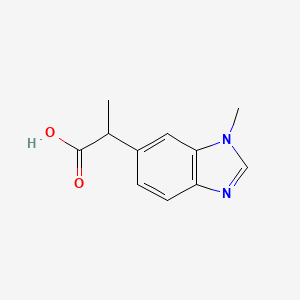
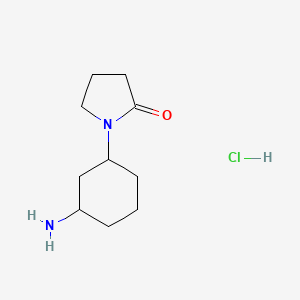
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
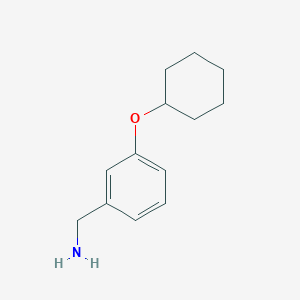


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
